molecular formula C16H20N4O2S B5682603 9-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one

9-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one

Cat. No.: B5682603
M. Wt: 332.4 g/mol
InChI Key: IURKODDPNXMMGI-UHFFFAOYSA-N
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Description

9-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a spirocyclic framework, which is known for its stability and rigidity, making it a valuable candidate for drug development and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 5,6-dimethylthieno[2,3-d]pyrimidin-4-one with appropriate amines and other reagents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

9-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

9-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethylthieno[2,3-d]pyrimidin-4-one: A precursor in the synthesis of the target compound.

    2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one: Known for its anticancer activity.

Uniqueness

What sets 9-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one apart is its spirocyclic structure, which imparts unique stability and reactivity. This makes it a valuable compound for various applications, particularly in drug development and material science .

Properties

IUPAC Name

9-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-10-11(2)23-14-12(10)13(17-9-18-14)20-6-4-5-16(8-20)7-19(3)15(21)22-16/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURKODDPNXMMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCCC4(C3)CN(C(=O)O4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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